molecular formula C6H7IN2O B6276394 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 2757954-73-5

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No. B6276394
CAS RN: 2757954-73-5
M. Wt: 250
InChI Key:
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Description

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde (3-I-1,4-DMP) is an organoiodine compound that has a wide range of applications in scientific research. It is a versatile and highly reactive reagent that can be used in various synthetic and analytical processes. 3-I-1,4-DMP is often used as a catalyst or reagent in organic synthesis, and can be used to create a variety of functional groups and compounds. It has also been used in a wide range of biochemical and physiological studies, including studies of drug metabolism and enzyme activity.

Scientific Research Applications

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in analytical chemistry. It has also been used in a variety of biochemical and physiological studies, including studies of drug metabolism and enzyme activity. 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has been used to study the mechanisms of drug action, to study the biochemical and physiological effects of drugs, and to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a substrate molecule. This proton donation results in the formation of a new bond between the substrate and 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, resulting in the formation of a new compound. It is also believed that 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde may act as a catalyst in certain reactions, promoting the formation of new compounds.
Biochemical and Physiological Effects
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as a proton donor, donating a proton to a substrate molecule. This proton donation results in the formation of a new bond between the substrate and 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, resulting in the formation of a new compound. Studies have also shown that 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can act as a catalyst in certain reactions, promoting the formation of new compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde in lab experiments is its high reactivity. It is a highly reactive reagent that can be used in a variety of synthetic and analytical processes. This makes it an ideal reagent for use in a wide range of lab experiments. However, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is also a highly toxic compound, and should be handled with caution. It should be handled in a well-ventilated area and protective clothing should be worn when handling the compound.

Future Directions

There are a number of potential future directions for 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde. One potential direction is to further investigate its mechanism of action and the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound. Additionally, further research could be conducted to explore the potential applications of the compound in a variety of scientific research fields. Finally, further research could be conducted to explore the potential toxicity of the compound and to develop methods for safely handling and storing the compound.

Synthesis Methods

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can be synthesized through a variety of methods. One method involves the reaction of 4-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde (4-I-1,4-DMP) with potassium iodide. This reaction results in the formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde and potassium iodide. Another method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde (1,4-DMP) with potassium iodide and potassium iodate. This reaction results in the formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, potassium iodide, and potassium iodate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde involves the reaction of 3-amino-1,4-dimethyl-1H-pyrazole with iodine and formic acid to form 3-iodo-1,4-dimethyl-1H-pyrazole, which is then oxidized with potassium permanganate and treated with hydrochloric acid to yield the final product, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde.", "Starting Materials": [ "3-amino-1,4-dimethyl-1H-pyrazole", "iodine", "formic acid", "potassium permanganate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-1,4-dimethyl-1H-pyrazole is reacted with iodine and formic acid to form 3-iodo-1,4-dimethyl-1H-pyrazole.", "Step 2: 3-iodo-1,4-dimethyl-1H-pyrazole is oxidized with potassium permanganate to form 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.", "Step 3: 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid is treated with hydrochloric acid to yield 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde." ] }

CAS RN

2757954-73-5

Product Name

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde

Molecular Formula

C6H7IN2O

Molecular Weight

250

Purity

95

Origin of Product

United States

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